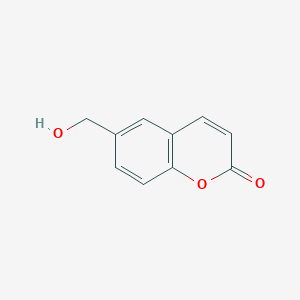
6-(hydroxymethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(hydroxymethyl)-2H-chromen-2-one is a member of coumarins.
Biological Activity
6-(Hydroxymethyl)-2H-chromen-2-one, commonly referred to as 6-hydroxymethylcoumarin , is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its structural characteristics and biological properties.
Chemical Structure
The molecular formula of this compound is C10H8O3. The presence of the hydroxymethyl group at the 6-position of the coumarin ring significantly influences its biological activity.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It shows efficacy against various bacteria and fungi, making it a candidate for developing antimicrobial agents .
- Anticancer Properties : Studies indicate that it can inhibit tumor growth and may induce apoptosis in cancer cells .
- Leishmanicidal Activity : In vitro studies have shown promising results against Leishmania species, suggesting its potential as a treatment for leishmaniasis .
The biological activities of this compound are believed to be mediated through interactions with cellular proteins and enzymes. These interactions can alter cellular pathways and functions, leading to various therapeutic effects.
Antimicrobial Studies
A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. However, it was noted that no significant inhibition was observed in certain bacterial strains at concentrations ranging from 1–128 μM, indicating selectivity for eukaryotic cells .
Anticancer Research
In a recent investigation, derivatives of coumarin were synthesized and evaluated for their anticancer potential. One derivative exhibited an IC50 value of 8.47 μM against cancer cell lines, showcasing the compound's potential in cancer therapy .
Leishmanicidal Activity
A specific study focused on the leishmanicidal activity of synthetic coumarin compounds. The results indicated that certain derivatives showed significant activity against Leishmania (L.) amazonensis and L. (L.) infantum chagasi, with one compound demonstrating a selectivity index significantly higher than standard treatments .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and properties of structurally related compounds:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 7-Hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | Hydroxymethyl at position 4 | Enhanced solubility |
| 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | Bromine substitution at position 6 | Different reactivity due to bromine |
| 6-Methyl-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | Methyl instead of hydroxymethyl | Varying biological activity |
| Coumarin | Lacks hydroxymethyl group | Broader range of biological activities |
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-(hydroxymethyl)chromen-2-one |
InChI |
InChI=1S/C10H8O3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5,11H,6H2 |
InChI Key |
BPTGMUVORRVIEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















